![molecular formula C12H14ClNO B7513171 N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications, particularly in the treatment of addiction and epilepsy.
作用机制
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety. It has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation. Additionally, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have anticonvulsant properties, making it a potential treatment option for individuals with epilepsy.
实验室实验的优点和局限性
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in the brain. Additionally, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to be effective in animal models of addiction and epilepsy, making it a useful tool for studying these conditions. However, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, it is a potent inhibitor of GABA aminotransferase, which can have unintended effects on other neurotransmitters in the brain.
未来方向
There are a number of potential future directions for research on N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide. One area of interest is in the development of new treatments for addiction. N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has shown promise in reducing drug-seeking behavior in animal models, and further research may lead to the development of new medications for the treatment of addiction. Additionally, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide may have potential applications in the treatment of other neurological conditions, such as anxiety disorders and depression. Further research is needed to fully understand the potential therapeutic applications of N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide.
合成方法
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of a cyclopropanation reaction, followed by amination and chlorination steps. The final product is purified through a series of chromatographic techniques.
科学研究应用
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of addiction. Studies have shown that N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide can reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. This suggests that N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide may be a viable treatment option for individuals struggling with addiction.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(15)10-5-6-10)8-9-3-2-4-11(13)7-9/h2-4,7,10H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVMOVFQJMKMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)

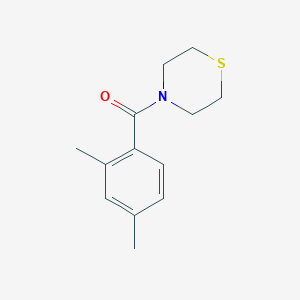
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)



![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
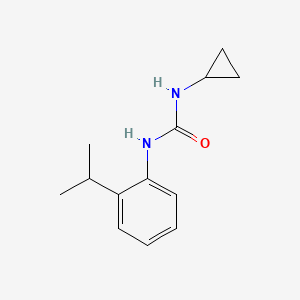
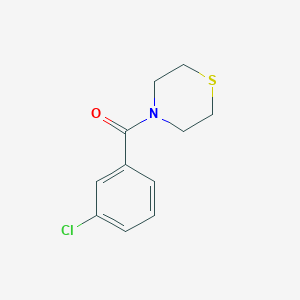
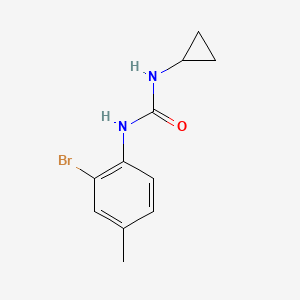
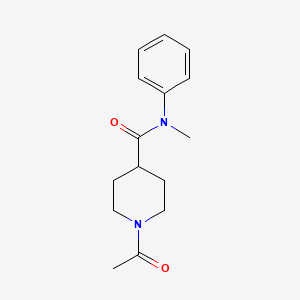

![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)